molecular formula C8H7FN2 B1443256 (2-Fluorobenzyl)cyanamide CAS No. 1249090-98-9

(2-Fluorobenzyl)cyanamide

Cat. No.: B1443256
CAS No.: 1249090-98-9
M. Wt: 150.15 g/mol
InChI Key: DSWGHEALLSJUHC-UHFFFAOYSA-N
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Description

(2-Fluorobenzyl)cyanamide is an organic compound characterized by the presence of a fluorine atom on the benzyl ring and a cyanamide group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorobenzyl)cyanamide typically involves the reaction of (2-Fluorobenzyl)amine with cyanogen bromide or cyanogen chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods: On an industrial scale, this compound can be produced using a continuous flow reactor, which allows for better control over reaction parameters and higher yields. The use of catalysts such as palladium or nickel can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (2-Fluorobenzyl)cyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of (2-Fluorobenzyl)amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyanamide group, where nucleophiles such as amines or alcohols replace the cyanamide moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: (2-Fluorobenzoic) acid.

    Reduction: (2-Fluorobenzyl)amine.

    Substitution: Various substituted (2-Fluorobenzyl) derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Fluorobenzyl)cyanamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Comparison with Similar Compounds

  • (2-Chlorobenzyl)cyanamide
  • (2-Bromobenzyl)cyanamide
  • (2-Methylbenzyl)cyanamide

Comparison: (2-Fluorobenzyl)cyanamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom enhances the compound’s stability and can influence its biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2-fluorophenyl)methylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWGHEALLSJUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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